2-Methyl-6-phenylpiperidine
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Overview
Description
2-Methyl-6-phenylpiperidine is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a methyl group at the second position and a phenyl group at the sixth position of the piperidine ring. Piperidine derivatives are known for their significant roles in medicinal chemistry, serving as building blocks for various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-phenylpiperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-methyl-6-phenylhexan-1-amine with a suitable cyclizing agent can yield the desired piperidine derivative. Another method involves the hydrogenation of 2-methyl-6-phenylpyridine using a palladium catalyst under high pressure and temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as palladium on carbon are commonly employed to facilitate the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Piperidinones and other oxidized derivatives.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidines depending on the reagents used.
Scientific Research Applications
2-Methyl-6-phenylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including analgesic, anti-inflammatory, and antipsychotic properties.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-6-phenylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neuronal signaling pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the methyl and phenyl substituents.
2-Methylpiperidine: A derivative with only a methyl group at the second position.
6-Phenylpiperidine: A derivative with only a phenyl group at the sixth position
Uniqueness: 2-Methyl-6-phenylpiperidine is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methyl-6-phenylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-6-5-9-12(13-10)11-7-3-2-4-8-11/h2-4,7-8,10,12-13H,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJBTYOECUQNLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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